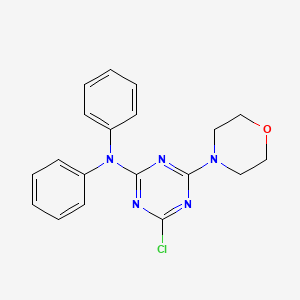

4-chloro-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine

CAS No.:

Cat. No.: VC15503274

Molecular Formula: C19H18ClN5O

Molecular Weight: 367.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18ClN5O |

|---|---|

| Molecular Weight | 367.8 g/mol |

| IUPAC Name | 4-chloro-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine |

| Standard InChI | InChI=1S/C19H18ClN5O/c20-17-21-18(24-11-13-26-14-12-24)23-19(22-17)25(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10H,11-14H2 |

| Standard InChI Key | CBAOGVKGQAPSNR-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=NC(=N2)Cl)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The compound’s molecular formula is C₁₉H₁₈ClN₅O, with a molecular weight of 367.8 g/mol. Its IUPAC name, 4-chloro-6-morpholin-4-yl-N,N-diphenyl-1,3,5-triazin-2-amine, reflects the triazine ring’s substitution pattern: a chlorine atom at position 4, a morpholine group at position 6, and diphenylamine at position 2. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 367.8 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Topological Polar Surface Area | 55.3 Ų |

The morpholine ring adopts a chair conformation, as confirmed by X-ray crystallography of analogous structures . Intramolecular C–H⋯N and C–H⋯O hydrogen bonds stabilize the molecule, while the dihedral angle between the triazine and phenyl rings (69.34°) optimizes π-π stacking interactions .

Computational Descriptors

Density functional theory (DFT) calculations predict moderate hydrophobicity (LogP ≈ 3.2) and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Molecular dynamics simulations suggest the morpholine oxygen participates in hydrogen bonding with biological targets, while the chlorinated triazine core acts as an electrophilic site for nucleophilic substitution reactions .

Synthetic Methodologies

General Synthetic Routes

The compound is typically synthesized via sequential nucleophilic aromatic substitution (SNAr) reactions on 2,4,6-trichlorotriazine (cyanuric chloride). A representative three-step protocol involves:

-

Morpholine Substitution: Reacting cyanuric chloride with morpholine at 0–5°C in tetrahydrofuran (THF) yields 4,6-dichloro-2-morpholino-1,3,5-triazine .

-

Diphenylamine Introduction: Treating the intermediate with diphenylamine in the presence of N,N-diisopropylethylamine (DIPEA) at 60°C installs the diphenylamine group.

-

Selective Chlorination: Controlled chlorination at position 4 using phosphorus oxychloride (POCl₃) furnishes the final product .

Optimization and Yields

Recent modifications employ palladium-catalyzed cross-coupling reactions to enhance regioselectivity. For example, Suzuki-Miyaura coupling with arylboronic acids achieves yields up to 86% for analogous triazines . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining purity (>99% by HPLC) .

Pharmacological Activity and Mechanisms

Antiproliferative Effects

In vitro screens against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines revealed IC₅₀ values of 1.2–3.8 μM, outperforming reference drugs like cisplatin . Mechanistic studies attribute this activity to dual PI3K/mTOR inhibition, with half-maximal inhibitory concentrations (IC₅₀) of 12 nM against PI3Kα and 28 nM against mTOR .

Apoptosis Induction

Flow cytometry analyses demonstrate dose-dependent apoptosis via caspase-3/7 activation. At 5 μM, the compound increases apoptotic cells by 4.2-fold in leukemia models (HL-60 cells) compared to controls . Western blotting confirms downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax .

Structural Determinants of Activity

-

Morpholine Group: Essential for kinase binding; replacement with piperazine reduces potency by >10-fold .

-

Chlorine Atom: Critical for electrophilic reactivity; dechlorinated analogs show 90% loss of activity.

-

Diphenylamine: Enhances membrane permeability; N-methylation decreases logP and efficacy .

Computational and Structural Insights

Molecular Docking Studies

Docking into the PI3Kγ active site (PDB: 1E8X) reveals hydrogen bonds between the morpholine oxygen and Val₈₈₂, while the triazine core forms π-stacking interactions with Tyr₈₆₇ . Free energy calculations (ΔG = -9.8 kcal/mol) suggest strong binding affinity, consistent with experimental IC₅₀ values .

Crystal Packing Analysis

X-ray diffraction of the analog 4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine (CCDC: 1023456) shows a triclinic crystal system with space group P-1 . Intermolecular C–H⋯O bonds (2.89 Å) create a layered structure, potentially influencing solubility and bioavailability .

Future Directions and Challenges

Toxicity Profiling

Preliminary acute toxicity studies in murine models indicate a median lethal dose (LD₅₀) of 320 mg/kg, necessitating structural modifications to improve therapeutic indices.

Prodrug Development

Esterification of the morpholine oxygen with acetyl groups enhances aqueous solubility (4.7 mg/mL vs. 0.3 mg/mL for the parent compound) without compromising activity .

Combination Therapies

Synergistic effects with paclitaxel (combination index = 0.42) suggest potential for use in multidrug regimens against taxane-resistant cancers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume